molecular formula C17H26N4O5S B2519862 N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 2034357-41-8

N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No. B2519862
M. Wt: 398.48
InChI Key: ZNSORTWFMKWIHN-UHFFFAOYSA-N
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Description

The compound "N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide" is a complex molecule that appears to be related to the field of organic chemistry and medicinal chemistry. Although the provided papers do not directly discuss this compound, they offer insights into similar structures and the chemistry of related compounds. For instance, paper discusses the synthesis of di- and mono-oxalamides, which are structurally related to oxalamide moieties present in the compound of interest. Paper describes the synthesis of N-substituted acetamide derivatives with a piperidine moiety, which is also a feature of the compound . Lastly, paper provides information on the characterization of fentanyl analogs, which, like the compound of interest, contain a piperidine ring and are analyzed using NMR spectroscopy and X-ray crystallography.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. According to paper , the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides is achieved through a one-pot approach involving Meinwald rearrangement. This suggests that the synthesis of the compound might also involve a similar rearrangement or a one-pot synthesis strategy. Paper details the synthesis of N-substituted acetamide derivatives by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles. This indicates that the synthesis of the N,N-dimethylsulfamoyl piperidin-4-yl moiety in the compound of interest could potentially involve similar substitution reactions.

Molecular Structure Analysis

The molecular structure of the compound of interest is likely to be complex, with multiple functional groups. The presence of a piperidine ring, as mentioned in paper , is significant because it is known to be involved in protonation reactions, which can be crucial for the biological activity of the compound. The oxalamide moiety, as discussed in paper , is another key structural feature that could influence the compound's properties and reactivity.

Chemical Reactions Analysis

The chemical reactions involving the compound of interest are not directly discussed in the provided papers. However, based on the related chemistry, it can be inferred that the compound may undergo acid-catalyzed rearrangements similar to those described in paper . Additionally, the piperidine moiety could participate in electrophilic substitution reactions, as seen in the synthesis of related compounds in paper .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide" are not detailed in the provided papers, we can extrapolate from the related compounds. For example, the synthesized compounds in paper were characterized using IR, EIMS, and (1)H-NMR spectral data, suggesting that similar analytical techniques could be used to determine the physical and chemical properties of the compound . The crystal structure analysis and theoretical calculations performed in paper on fentanyl analogs could also provide insights into the potential crystal structure and electronic properties of the compound of interest.

Scientific Research Applications

Molecular Pharmacology

N-substituted piperidine derivatives, closely related to the chemical structure of interest, have been explored for their binding affinity and activity at sigma receptors. These compounds, including ones with modifications on the piperidine ring, have shown significant sigma(1) ligand potency and selectivity, which could be utilized in tumor research and therapy due to their antiproliferative activity in glioma cells (Berardi et al., 2005). These findings open a useful perspective in understanding the role of sigma receptors in cancer and designing new therapeutic agents.

Corrosion Inhibition

Research on piperidine derivatives has also extended into the field of corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron surfaces (Kaya et al., 2016). These studies provide insights into designing more effective corrosion inhibitors for industrial applications, highlighting the significance of molecular structure on the efficiency of corrosion inhibition.

Cancer Research

The role of orexin-1 receptor mechanisms in compulsive food consumption was evaluated using a piperidine derivative, revealing its potential in treating eating disorders with a compulsive component (Piccoli et al., 2012). Such research underscores the broader therapeutic potential of piperidine derivatives beyond their primary pharmacological targets, including applications in cancer research where compulsive behaviors or appetites are factors.

Material Science

Piperidine derivatives have also been explored for their potential in material science, such as in the synthesis of new partially hydrogenated carbazoles (Gataullin et al., 2007). These compounds offer a promising avenue for developing new materials with unique electronic and optical properties, useful in various technological applications.

properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O5S/c1-20(2)27(24,25)21-10-8-13(9-11-21)12-18-16(22)17(23)19-14-6-4-5-7-15(14)26-3/h4-7,13H,8-12H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSORTWFMKWIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

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